

Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-nitropyridine-4-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **2-nitropyridine-4-carboxylic acid**. The following sections detail predicted spectral data, standardized experimental protocols for data acquisition, and a structural correlation analysis, presenting a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and the expected IR absorption frequencies for **2-nitropyridine-4-carboxylic acid**. These values are calculated based on established spectroscopic principles and serve as a reliable reference for experimental data.

Table 1: Predicted ^1H NMR Spectral Data for 2-Nitropyridine-4-Carboxylic Acid

Proton (H)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.5	Doublet (d)	~5.0
H-5	~8.9	Doublet (d)	~5.0
H-6	~9.2	Singlet (s)	-
COOH	>10	Broad Singlet	-

Table 2: Predicted ^{13}C NMR Spectral Data for 2-Nitropyridine-4-Carboxylic Acid

Carbon (C)	Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~145
C-5	~120
C-6	~155
COOH	~165

Table 3: Predicted FT-IR Absorption Data for 2-Nitropyridine-4-Carboxylic Acid

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C=O (Carboxylic Acid)	Stretching	1710 - 1680	Strong
C=C, C=N (Aromatic Ring)	Stretching	1600 - 1450	Medium to Strong
N-O (Nitro Group)	Asymmetric Stretching	1550 - 1500	Strong
N-O (Nitro Group)	Symmetric Stretching	1350 - 1300	Strong
C-N	Stretching	1300 - 1200	Medium
O-H (Carboxylic Acid)	Bending	1440 - 1395	Medium
C-H (Aromatic)	Bending (out-of-plane)	900 - 675	Medium to Strong

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like **2-nitropyridine-4-carboxylic acid**.

Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry **2-nitropyridine-4-carboxylic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectra to obtain pure absorption lineshapes.
 - Perform baseline correction to ensure a flat baseline.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Calibrate the chemical shift scale.

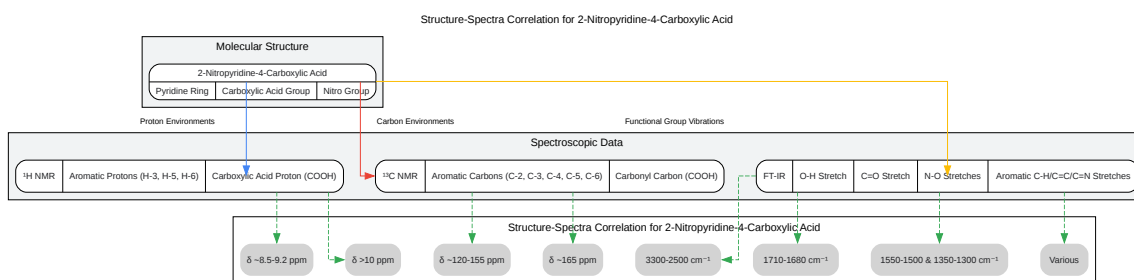
Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
- Place a small amount of the solid **2-nitropyridine-4-carboxylic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Place the ATR accessory in the sample compartment of the FT-IR spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Structure-Spectra Correlation

The predicted spectral data is directly correlated with the molecular structure of **2-nitropyridine-4-carboxylic acid**. The following diagram illustrates the logical relationship between the different functional groups and their expected spectroscopic signals.



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Caption: Correlation of molecular structure with NMR and IR spectral features.

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